molecular formula C15H20ClNO4 B4718224 1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride

1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride

Cat. No.: B4718224
M. Wt: 313.77 g/mol
InChI Key: UGYQSVCQMBSRDB-UHFFFAOYSA-N
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Description

1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride is a chemical compound that features a furan ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride typically involves the reaction of furan-2-carbaldehyde with 2,4,5-trimethoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    Signal Transduction: Modulating signal transduction pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • **1-(furan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
  • **1-(furan-2-yl)-N-[(2,4,6-trimethoxyphenyl)methyl]methanamine
  • **1-(furan-2-yl)-N-[(2,3,5-trimethoxyphenyl)methyl]methanamine

Uniqueness

1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride is unique due to the specific arrangement of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to other similar compounds.

Properties

IUPAC Name

1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4.ClH/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12;/h4-8,16H,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYQSVCQMBSRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCC2=CC=CO2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride
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1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride
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1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride
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1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride
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1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride
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1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride

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